molecular formula C11H8Br2 B11834641 2-Bromo-7-(bromomethyl)naphthalene

2-Bromo-7-(bromomethyl)naphthalene

Cat. No.: B11834641
M. Wt: 299.99 g/mol
InChI Key: JLDFBIDUMPNFIG-UHFFFAOYSA-N
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Description

2-Bromo-7-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 7 positions, with one of the bromine atoms attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(bromomethyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2-methylnaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(bromomethyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, naphthalene carboxaldehydes, and other functionalized naphthalene derivatives .

Scientific Research Applications

2-Bromo-7-(bromomethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-(bromomethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-methylnaphthalene
  • 2-Bromo-1-methylnaphthalene
  • 2-Bromo-3-methylnaphthalene

Uniqueness

2-Bromo-7-(bromomethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated naphthalene derivatives. This uniqueness makes it valuable in targeted synthetic applications and research studies .

Properties

Molecular Formula

C11H8Br2

Molecular Weight

299.99 g/mol

IUPAC Name

2-bromo-7-(bromomethyl)naphthalene

InChI

InChI=1S/C11H8Br2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7H2

InChI Key

JLDFBIDUMPNFIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)CBr

Origin of Product

United States

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